molecular formula C16H15NS B038177 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole CAS No. 123768-25-2

3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole

Cat. No. B038177
M. Wt: 253.4 g/mol
InChI Key: NVYGHKKDZBBWMV-QXMHVHEDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole, also known as resveratrol analog, is a synthetic compound that has gained significant attention in the scientific community due to its potential health benefits. This compound is a derivative of resveratrol, a natural compound found in grapes, berries, and peanuts. Resveratrol analog has been extensively studied for its various biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.

Mechanism Of Action

The mechanism of action of 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is not fully understood. However, it is believed that this compound exerts its biological activities through various mechanisms such as inhibition of oxidative stress, modulation of inflammatory pathways, and regulation of cell signaling pathways.

Biochemical And Physiological Effects

Several studies have demonstrated that 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has potent biochemical and physiological effects. This compound has been shown to reduce oxidative stress and inflammation in various cell types. It has also been found to regulate cell signaling pathways and modulate gene expression. Furthermore, this compound has been shown to have anti-aging effects by increasing the lifespan of various organisms.

Advantages And Limitations For Lab Experiments

3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has several advantages for lab experiments. This compound is stable and can be easily synthesized in large quantities. It is also relatively inexpensive compared to other compounds with similar biological activities. However, one of the limitations of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.

Future Directions

There are several future directions for research on 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole. One area of research is the development of novel synthetic analogs with improved biological activities and pharmacokinetic properties. Another area of research is the investigation of the molecular mechanisms underlying the biological activities of this compound. Furthermore, more studies are needed to determine the safety and efficacy of this compound in human clinical trials.

Synthesis Methods

The synthesis of 3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole is a complex process that involves several steps. The most commonly used method for synthesizing this compound is the Hantzsch reaction. This reaction involves the condensation of 2-aminobenzothiazole, acetophenone, and acetaldehyde in the presence of a catalyst such as ammonium acetate. The resulting product is then purified using various techniques such as column chromatography to obtain the pure compound.

Scientific Research Applications

3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole has been extensively studied for its various biological activities. Several studies have demonstrated that this compound has potent anti-inflammatory and antioxidant properties. It has also been shown to have anti-cancer properties by inhibiting the growth and proliferation of cancer cells. Furthermore, this compound has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

CAS RN

123768-25-2

Product Name

3-Methyl-2-[(Z)-2-phenylvinyl]-2,3-dihydro-1,3-benzothiazole

Molecular Formula

C16H15NS

Molecular Weight

253.4 g/mol

IUPAC Name

3-methyl-2-[(Z)-2-phenylethenyl]-2H-1,3-benzothiazole

InChI

InChI=1S/C16H15NS/c1-17-14-9-5-6-10-15(14)18-16(17)12-11-13-7-3-2-4-8-13/h2-12,16H,1H3/b12-11-

InChI Key

NVYGHKKDZBBWMV-QXMHVHEDSA-N

Isomeric SMILES

CN1C(SC2=CC=CC=C21)/C=C\C3=CC=CC=C3

SMILES

CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3

Canonical SMILES

CN1C(SC2=CC=CC=C21)C=CC3=CC=CC=C3

synonyms

Benzothiazole, 2,3-dihydro-3-methyl-2-(2-phenylethenyl)-, (Z)- (9CI)

Origin of Product

United States

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